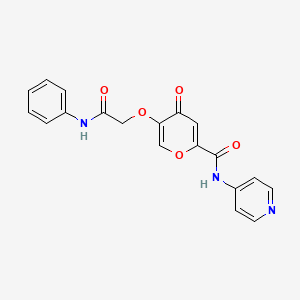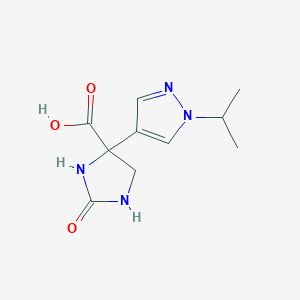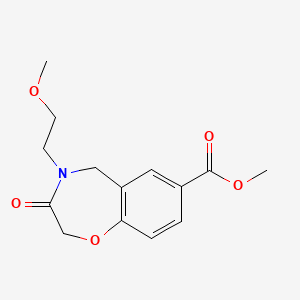![molecular formula C18H18N4O3 B2380647 N-[1-(1H-bencimidazol-2-il)-2-metilpropil]-4-nitrobenzamida CAS No. 852294-37-2](/img/structure/B2380647.png)
N-[1-(1H-bencimidazol-2-il)-2-metilpropil]-4-nitrobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound features a benzimidazole ring fused with a nitrobenzamide moiety, which contributes to its unique chemical and biological properties.
Aplicaciones Científicas De Investigación
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives have a broad range of pharmacological properties . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . This allows them to interact easily with the biopolymers of the living system .
Biochemical Pathways
tuberculosis H37Rv , suggesting they may affect the biochemical pathways of these organisms.
Pharmacokinetics
Benzimidazole derivatives are known to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to have a broad range of pharmacological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
Benzimidazole derivatives are known to have excellent stability profiles , suggesting they may be relatively resistant to environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration and amidation reactions. The general synthetic pathway includes:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with an aldehyde or ketone to form the benzimidazole core.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Comparación Con Compuestos Similares
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide can be compared with other benzimidazole derivatives, such as:
Albendazole: A well-known antiparasitic agent that inhibits tubulin polymerization.
Mebendazole: Another antiparasitic compound with a similar mechanism of action.
Thiabendazole: Used to treat parasitic worm infections.
The uniqueness of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other benzimidazole derivatives .
Propiedades
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)16(17-19-14-5-3-4-6-15(14)20-17)21-18(23)12-7-9-13(10-8-12)22(24)25/h3-11,16H,1-2H3,(H,19,20)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHNVWXKGDWPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2380566.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2380570.png)
![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-phenylpropanamide](/img/structure/B2380573.png)


![N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2380577.png)



![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)

